4-({1-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-piperazinyl}carbonyl)morpholine
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Description
The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and is substituted with ethyl and methyl groups . The pyrazole ring is connected to the morpholine ring through a carbonyl group and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is likely to contribute to the compound’s aromaticity, while the morpholine and piperazine rings could add conformational flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a potential hydrogen bond donor and acceptor .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)-1-[2-(morpholine-4-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-4-15-13(2)20-23(14(15)3)12-17(24)22-6-5-19-11-16(22)18(25)21-7-9-26-10-8-21/h16,19H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQBEJPHQMZYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(=O)N2CCNCC2C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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